Boc-6-溴-L-色氨酸

描述

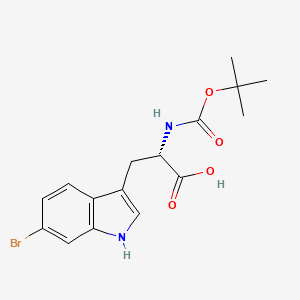

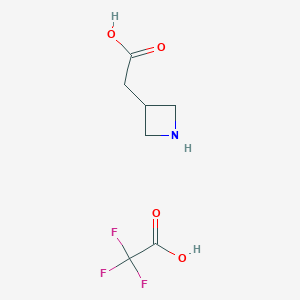

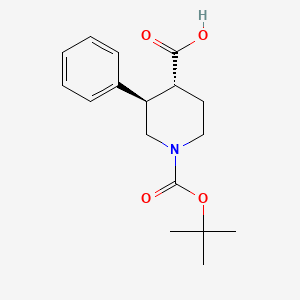

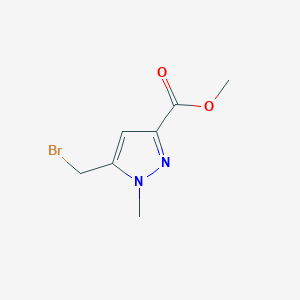

Boc-6-Bromo-L-tryptophan is a derivative of L-tryptophan, a non-proteinogenic L-alpha-amino acid . It has a molecular weight of 383.24 g/mol . It is used for research purposes only .

Synthesis Analysis

The synthesis of Boc-6-Bromo-L-tryptophan involves the use of di-tert-butyl dicarbonate and 6-bromo-L-tryptophan . A study has shown that an effective 6BrIG production strategy in Escherichia coli uses tryptophan 6-halogenase SttH, tryptophanase TnaA, and flavin-containing monooxygenase MaFMO .Molecular Structure Analysis

The molecular formula of Boc-6-Bromo-L-tryptophan is C16H19BrN2O4 . It is a tautomer of a L-6’-bromotryptophan zwitterion .Chemical Reactions Analysis

The Boc group in Boc-6-Bromo-L-tryptophan is stable towards most nucleophiles and bases . The logic of individual repressors can be modularly programmed by creating heterodimeric fusions .Physical And Chemical Properties Analysis

Boc-6-Bromo-L-tryptophan is a white solid . It should be stored at 0-8°C . Its IUPAC name is (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .科学研究应用

海洋生物学与化学防御

Boc-6-溴-L-色氨酸: 存在于海洋肽中,在海洋动物的化学防御机制中起着至关重要的作用 。这些溴代色氨酸类似物有助于肽的结构稳定性,使其不易受到蛋白水解降解。这种特性对锥形蜗牛和海胆等海洋生物特别有利,因为它们利用这些肽作为一种化学防御形式。

药理学

在药理学研究中,含有Boc-6-溴-L-色氨酸的肽表现出多种生物活性,对药物开发很有前景 。这些活性包括抗菌、杀虫、溶血和细胞毒性作用。这些肽中存在溴代色氨酸类似物使其成为开发新型抗生素或抗癌药物的潜在候选药物。

神经学研究

一些含有Boc-6-溴-L-色氨酸的肽显示出与神经系统受体结合的能力 。此功能可用于创建治疗神经疾病的方法。这些肽靶向受体的特异性可以导致开发出与传统药物相比副作用更少的药物。

生物技术生产

该化合物已被用于生物技术过程,例如使用谷氨酸棒杆菌发酵生产溴代色氨酸 。这种方法是化学合成的绿色替代方法,提供了一种更可持续、危害更小的生产溴化合物的途径。

蛋白质工程

Boc-6-溴-L-色氨酸: 作为蛋白质工程中使用的一种非编码氨基酸 。它可以通过翻译后修饰整合到肽中,使研究人员能够以受控的方式研究蛋白质功能和相互作用。

抗肿瘤研究

含有溴代色氨酸类似物的肽的抗肿瘤活性是癌症研究中一个重要的关注领域 。这些肽可以被设计为选择性地靶向癌细胞,减少对健康细胞的影响,提高癌症治疗的疗效。

抗生素开发

含有Boc-6-溴-L-色氨酸的肽的抗菌特性正在被探索用于开发新型抗生素 。随着抗生素耐药性的不断上升,这些肽可以为对抗耐药菌株提供新的防御手段。

农业应用

溴化化合物,包括源自Boc-6-溴-L-色氨酸的化合物,在农业中具有潜在的应用 。它们可用于开发新型杀虫剂或生长调节剂,有助于提高作物产量和抗虫性。

作用机制

Target of Action

Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group

Mode of Action

The Boc group in Boc-6-Bromo-L-tryptophan serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.

Action Environment

The action, efficacy, and stability of Boc-6-Bromo-L-tryptophan could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.

安全和危害

未来方向

Despite the evolutionarily limited regulatory role of TrpR, vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs . New variants were identified that were responsive to 5- and 6-bromo-L-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and antitumorogenic .

生化分析

Biochemical Properties

Boc-6-Bromo-L-tryptophan plays a significant role in biochemical reactions due to its unique structure. The bromine atom at the 6th position of the indole ring introduces steric and electronic effects that can influence the compound’s interactions with enzymes, proteins, and other biomolecules. For instance, Boc-6-Bromo-L-tryptophan can interact with halogenase enzymes, which catalyze the halogenation of organic compounds. These interactions are crucial for studying the enzymatic mechanisms and the role of halogenated tryptophan derivatives in biological systems .

Cellular Effects

Boc-6-Bromo-L-tryptophan affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated tryptophan derivatives, including Boc-6-Bromo-L-tryptophan, have been shown to affect the kynurenine pathway, which is involved in the metabolism of tryptophan and plays a role in immune response and neuroprotection . Additionally, Boc-6-Bromo-L-tryptophan can impact the synthesis of serotonin and melatonin, which are crucial for regulating mood, sleep, and other physiological processes.

Molecular Mechanism

At the molecular level, Boc-6-Bromo-L-tryptophan exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their structure and function. Boc-6-Bromo-L-tryptophan can also act as an inhibitor or activator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can lead to changes in gene expression and cellular responses, providing insights into the molecular mechanisms underlying the compound’s effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-6-Bromo-L-tryptophan can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Boc-6-Bromo-L-tryptophan is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that Boc-6-Bromo-L-tryptophan can have sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of Boc-6-Bromo-L-tryptophan vary with different dosages in animal models. At low doses, the compound can modulate tryptophan metabolism and influence physiological processes without causing significant adverse effects. At high doses, Boc-6-Bromo-L-tryptophan can exhibit toxic effects, such as inhibiting key enzymes in tryptophan metabolism and disrupting cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.

Metabolic Pathways

Boc-6-Bromo-L-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways. The compound can interact with enzymes such as tryptophan hydroxylase, indoleamine 2,3-dioxygenase, and kynurenine aminotransferase, influencing the production of metabolites like kynurenine, serotonin, and melatonin . These interactions can affect metabolic flux and alter the levels of key metabolites, providing insights into the compound’s role in regulating physiological processes.

Transport and Distribution

Within cells and tissues, Boc-6-Bromo-L-tryptophan is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function in biological systems.

Subcellular Localization

Boc-6-Bromo-L-tryptophan’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular processes . Understanding the subcellular localization of Boc-6-Bromo-L-tryptophan is crucial for elucidating its role in regulating cellular function and metabolism.

属性

IUPAC Name |

(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)